[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone
Overview
Description
[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone is a useful research compound. Its molecular formula is C23H15Cl2F3N4O2 and its molecular weight is 507.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound [1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this specific compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 433.27 g/mol. The structure features a triazole ring, which is critical for its biological activity. The presence of dichlorophenyl and trifluoromethyl groups enhances its pharmacological potential by influencing its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds containing triazole moieties exhibit a wide range of biological activities. Below is a summary of the key activities associated with similar triazole derivatives:
Biological Activity | Description |
---|---|
Antifungal | Effective against various fungal strains due to inhibition of ergosterol biosynthesis. |
Antibacterial | Demonstrated activity against Gram-positive and Gram-negative bacteria through disruption of cell wall synthesis. |
Anticancer | Induces apoptosis in cancer cells by targeting mitochondrial pathways and inhibiting cell proliferation. |
Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines and mediators. |
The biological mechanisms underlying the activity of triazole derivatives often involve:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, affecting pathways critical for pathogen survival or cancer cell proliferation.
- Mitochondrial Targeting : Some studies suggest that triazoles can inhibit mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
- Receptor Interaction : Triazoles may also interact with various receptors in the body, modulating signaling pathways involved in inflammation and immune responses.
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer effects of a related triazole derivative on breast cancer cell lines. The compound showed significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent . -
Antimicrobial Efficacy :
Another investigation assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 8 µg/mL against both strains, outperforming standard antibiotics like ampicillin . -
Anti-inflammatory Effects :
Research has demonstrated that triazole derivatives can reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazole ring and substituents significantly influence the biological activity:
- Substituent Effects : Electron-withdrawing groups (like trifluoromethyl) enhance potency against bacterial strains.
- Ring Modifications : Alterations in the triazole structure can lead to increased selectivity for specific biological targets.
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)-5-methyltriazol-4-yl]-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N4O2/c1-12-20(30-31-32(12)15-5-8-18(24)19(25)10-15)22(33)21-17(9-14(11-29-21)23(26,27)28)13-3-6-16(34-2)7-4-13/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUDYZWJVJBVIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=N3)C(F)(F)F)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105871 | |
Record name | [1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201105871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-03-0 | |
Record name | [1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882748-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201105871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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